![molecular formula C16H19N3O5S2 B2984459 (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1173483-48-1](/img/structure/B2984459.png)
(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C16H19N3O5S2 and its molecular weight is 397.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Applications
Synthesis and Biological Evaluation : Compounds containing benzothiazole and sulfonamide moieties have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, novel sulfonamides with a 3,4-dimethoxyphenyl moiety showed promising anticancer activity against various cancer cell lines, including hepatocellular carcinoma and colon cancer, highlighting their potential as vascular endothelial growth factor receptor (VEGFR-2) inhibitors (Ghorab et al., 2016). Another study focused on the synthesis of benzothiazole derivatives, revealing their antioxidant activity and potential protective effects against acetaminophen toxicity (Cabrera-Pérez et al., 2016).
Enzyme Inhibition for Therapeutic Applications : Research into sulfonamide-linked bis heterocycles demonstrated antioxidant activities, suggesting these compounds as potential therapeutic agents for conditions involving oxidative stress (Talapuru et al., 2014). Similarly, various sulfonamide derivatives were synthesized and exhibited significant antimicrobial activity, further showcasing the versatility of these compounds in drug development (Darwish et al., 2014).
Antioxidant and Anti-inflammatory Properties
Antioxidant Activity : Benzothiazole derivatives have been identified to possess antioxidant properties, which are crucial for mitigating oxidative damage in biological systems. For example, certain benzothiazole-isothiourea derivatives demonstrated free radical scavenging activity, highlighting their potential application in the management of oxidative stress-induced conditions (Cabrera-Pérez et al., 2016).
Anti-inflammatory Applications : The exploration of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives for their anti-inflammatory activity underscores the potential of benzothiazole and sulfonamide derivatives in developing new anti-inflammatory agents. These compounds demonstrated promising activity in both in vitro and in vivo models, offering a basis for further research into their therapeutic applications (Nikalje et al., 2015).
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-6-9-19-14-11(23-3)7-8-12(24-4)15(14)25-16(19)17-13(20)10-18(2)26(5,21)22/h1,7-8H,9-10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKIAYNHHRADOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)CC#C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



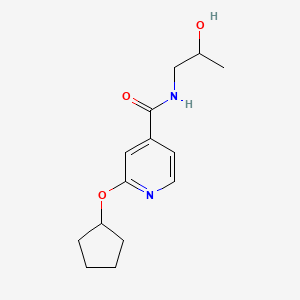
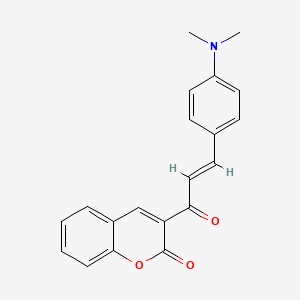
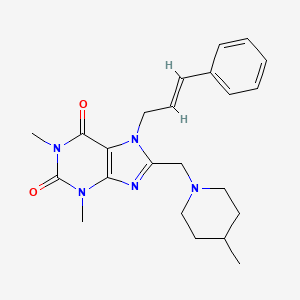
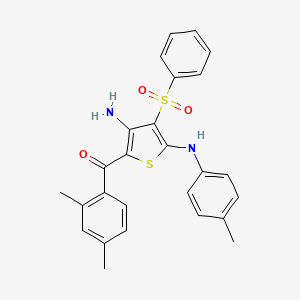
![(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2984390.png)
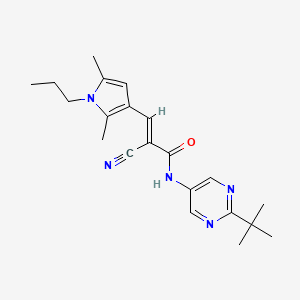


![1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2984397.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2984399.png)
